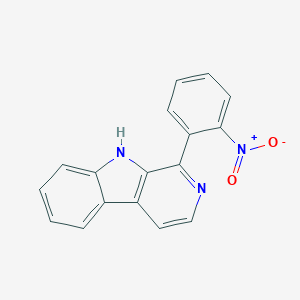![molecular formula C16H14N6O2S B243181 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B243181.png)
2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile, also known as DBMP, is a chemical compound with potential applications in scientific research. DBMP is a pyrazolo[1,5-a]pyrimidine derivative that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves the inhibition of various signaling pathways involved in inflammation and cancer. 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory mediators, such as COX-2 and iNOS. 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has also been shown to induce apoptosis in cancer cells, inhibit tumor growth, and suppress the proliferation of cancer cells. Additionally, 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has been shown to have anti-viral properties by inhibiting the replication of viruses, such as influenza virus and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has several advantages for lab experiments, including its high purity, high yield, and low toxicity. 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is also easily synthesized and can be used in a variety of assays. However, one limitation of 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
For the use of 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile in scientific research include the development of anti-inflammatory, anti-cancer, and anti-viral drugs, as well as further investigation of its potential for the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves the reaction of 2-chloro-5-methylthiophene-3-carboxylic acid with 1,3-benzodioxole-5-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with guanidine carbonate and potassium cyanide to yield 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile. The synthesis of 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has been shown to have potential applications in scientific research, particularly in the fields of cancer and inflammation. Studies have shown that 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells, inhibiting tumor growth, and suppressing the proliferation of cancer cells.
Propriétés
Formule moléculaire |
C16H14N6O2S |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2,7-diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C16H14N6O2S/c1-25-16-10(6-17)14(19)22-15(20-16)9(13(18)21-22)4-8-2-3-11-12(5-8)24-7-23-11/h2-3,5H,4,7,19H2,1H3,(H2,18,21) |
Clé InChI |
WTSQTFYEJPFXFC-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C(=NN2C(=C1C#N)N)N)CC3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CSC1=NC2=C(C(=NN2C(=C1C#N)N)N)CC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)

![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)
![3-nitro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B243103.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B243106.png)
![2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B243108.png)
![1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B243109.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)



![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)